molecular formula C8H14Cl2N2O2 B13464299 2-[(6-Methoxypyridin-3-yl)oxy]ethan-1-amine dihydrochloride CAS No. 2866335-71-7

2-[(6-Methoxypyridin-3-yl)oxy]ethan-1-amine dihydrochloride

Cat. No.: B13464299
CAS No.: 2866335-71-7
M. Wt: 241.11 g/mol
InChI Key: BCBJYKYWRJMDHM-UHFFFAOYSA-N
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Description

2-[(6-Methoxypyridin-3-yl)oxy]ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C8H14Cl2N2O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxypyridine moiety linked to an ethanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Methoxypyridin-3-yl)oxy]ethan-1-amine dihydrochloride typically involves the reaction of 6-methoxypyridin-3-ol with 2-chloroethanamine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified using techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the optimization of reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Methoxypyridin-3-yl)oxy]ethan-1-amine dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

2-[(6-Methoxypyridin-3-yl)oxy]ethan-1-amine dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is employed in studies related to enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(6-Methoxypyridin-3-yl)oxy]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride
  • ®-1-(6-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride

Uniqueness

2-[(6-Methoxypyridin-3-yl)oxy]ethan-1-amine dihydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and therapeutic potential, making it valuable for specific research and industrial applications.

Properties

CAS No.

2866335-71-7

Molecular Formula

C8H14Cl2N2O2

Molecular Weight

241.11 g/mol

IUPAC Name

2-(6-methoxypyridin-3-yl)oxyethanamine;dihydrochloride

InChI

InChI=1S/C8H12N2O2.2ClH/c1-11-8-3-2-7(6-10-8)12-5-4-9;;/h2-3,6H,4-5,9H2,1H3;2*1H

InChI Key

BCBJYKYWRJMDHM-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)OCCN.Cl.Cl

Origin of Product

United States

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